molecular formula C10H12Cl6Si2 B008986 Bis(trichlorosilylethyl)benzene,tech-95 CAS No. 107602-27-7

Bis(trichlorosilylethyl)benzene,tech-95

Cat. No.: B008986
CAS No.: 107602-27-7
M. Wt: 401.1 g/mol
InChI Key: YWZBJEJYRKRXHI-UHFFFAOYSA-N
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Description

Bis(trichlorosilylethyl)benzene,tech-95 is an organosilicon compound with the molecular formula C10H12Cl6Si2. It is a clear to pale yellow liquid with a molecular weight of 401.09 g/mol

Preparation Methods

The synthesis of bis(trichlorosilylethyl)benzene,tech-95 involves the reaction of trichlorosilane with ethylbenzene under specific conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to facilitate the process. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Bis(trichlorosilylethyl)benzene,tech-95 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(trichlorosilylethyl)benzene,tech-95 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(trichlorosilylethyl)benzene,tech-95 involves its ability to react with various substrates through its trichlorosilylethyl groups. These groups can form strong bonds with other molecules, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparison with Similar Compounds

Bis(trichlorosilylethyl)benzene,tech-95 can be compared with other organosilicon compounds such as:

    Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of trichlorosilylethyl groups.

    Bis(trichlorosilylpropyl)benzene: Similar structure but with trichlorosilylpropyl groups instead of trichlorosilylethyl groups.

    Bis(trichlorosilylmethyl)benzene: Similar structure but with trichlorosilylmethyl groups instead of trichlorosilylethyl groups.

The uniqueness of this compound lies in its specific trichlorosilylethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBJEJYRKRXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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